2,6-Dibenzyloxyhydroquinone diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzyloxyhydroquinone diacetate: is an organic compound with the molecular formula C24H22O6 and a molecular weight of 406.439 g/mol . It is a derivative of hydroquinone, where the hydroxyl groups are protected by benzyl and acetate groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzyloxyhydroquinone diacetate typically involves the acetylation of 2,6-dibenzyloxyhydroquinone. One common method includes the reaction of hydroquinone with benzyl chloride to form 2,6-dibenzyloxyhydroquinone, followed by acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibenzyloxyhydroquinone diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The benzyl and acetate groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the substituents used.
Scientific Research Applications
2,6-Dibenzyloxyhydroquinone diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Dibenzyloxyhydroquinone diacetate involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical and chemical processes. Its molecular targets include enzymes involved in oxidative stress and pathways related to cellular redox balance .
Comparison with Similar Compounds
- 2,5-Dimethyl-2,5-hexanediol diacetate
- 2,5-Dimethyl-2-hexene-1,6-diol diacetate
- 2,2’,6,6’-Tetramethyl-4,4’-biphenol diacetate
Comparison: 2,6-Dibenzyloxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .
Properties
CAS No. |
42528-82-5 |
---|---|
Molecular Formula |
C24H22O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-acetyloxy-3,5-bis(phenylmethoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O6/c1-17(25)29-21-13-22(27-15-19-9-5-3-6-10-19)24(30-18(2)26)23(14-21)28-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
CSSMRIUJVDNLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.